molecular formula C16H11ClN4O2 B11376329 1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11376329
M. Wt: 326.74 g/mol
InChI Key: XSXZIAMDEOGQCH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a pyridinyl group, and a dihydropyridazine core, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide include:

The uniqueness of this compound lies in its combined structural features, which confer specific electronic and steric properties that are advantageous in various applications.

Properties

Molecular Formula

C16H11ClN4O2

Molecular Weight

326.74 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-oxo-N-pyridin-3-ylpyridazine-3-carboxamide

InChI

InChI=1S/C16H11ClN4O2/c17-11-3-1-5-13(9-11)21-8-6-14(22)15(20-21)16(23)19-12-4-2-7-18-10-12/h1-10H,(H,19,23)

InChI Key

XSXZIAMDEOGQCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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